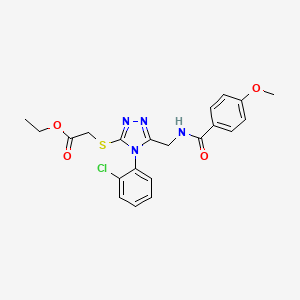
1-benzyl-6-oxo-N-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-6-oxo-N-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
1-Benzyl-6-oxo-N-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide and its derivatives have been the focus of synthetic and medicinal chemistry research due to their potential biological activities. A recent study by Shainova et al. (2019) on the basis of 2-benzyl-6-hydroxypyridazin-3(2H)-one, has led to the preparation of novel O-substituted derivatives, including 6-(1,3,5-triazin-2-yl)oxy derivatives. The study demonstrated that substitution reactions in the initial compound predominantly occur at the oxygen atom of the hydroxy group. This research pathway led to the synthesis of azides, anilides, and a series of 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-N′-(substituted benzylidene)aceto(propane)hydrazides through reactions with various aromatic aldehydes. The heterocyclization of these hydrazides resulted in compounds featuring a combination of pyridazine and 1,3,4-oxadiazole rings, highlighting the compound's versatility in forming complex heterocyclic systems with potential biological applications. Notably, this research also ventured into the synthesis of derivatives featuring thiadiazole rings, further emphasizing the compound's utility in generating biologically relevant molecules (Shainova et al., 2019).
Properties
IUPAC Name |
1-benzyl-N-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-5-6-10-16(14)20-19(24)17-11-12-18(23)22(21-17)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHAFXIDPMRTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)

![8-amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771226.png)
![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)
![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)



![N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2771237.png)

![2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B2771240.png)
![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2771241.png)
![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)

